molecular formula C15H21NO B5308856 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine

2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine

Cat. No. B5308856
M. Wt: 231.33 g/mol
InChI Key: MJSOKZQNFQUZPA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine, also known as DPPM, is a chemical compound that is widely used in scientific research. It belongs to the class of morpholine derivatives and has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is not well understood, but it is believed to involve the coordination of the nitrogen atom of the morpholine ring with the metal center. This coordination leads to the stabilization of the metal complex, which enhances its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the biological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is its high stability and low toxicity, which make it an ideal ligand for organometallic chemistry. It also exhibits excellent solubility in various solvents, which enhances its versatility in different reaction conditions. However, one of the main limitations of this compound is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the research on 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine. One of the main areas of research is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new ligands with enhanced catalytic activity and selectivity. Another area of research is the investigation of the biological effects of this compound and its potential applications in medicinal chemistry. This can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity. Additionally, the application of this compound in materials science and nanotechnology is an area of research that holds great promise for the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine involves the reaction between morpholine, acetone, and cinnamaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be enhanced by optimizing the reaction conditions.

Scientific Research Applications

2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a ligand in organometallic chemistry, where it forms stable complexes with transition metals. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.

properties

IUPAC Name

2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOKZQNFQUZPA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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